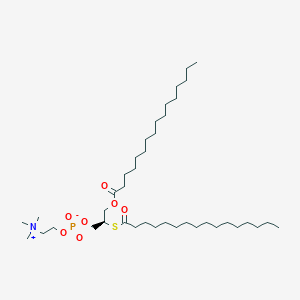

Palmitoyl Thio-PC

Descripción general

Descripción

La palmitoil tio-fosfatidilcolina es un análogo tioéster de los glicerofosfolípidos. Es un sustrato cromogénico para la fosfolipasa A2, que contiene un tioéster palmitoil en la posición sn-2 de la columna vertebral de glicerol. Este compuesto se utiliza en varios ensayos bioquímicos para medir la actividad de la fosfolipasa .

Aplicaciones Científicas De Investigación

La palmitoil tio-fosfatidilcolina se utiliza ampliamente en la investigación científica para las siguientes aplicaciones:

Mecanismo De Acción

El mecanismo de acción de la palmitoil tio-fosfatidilcolina implica su hidrólisis por la fosfolipasa A2. La enzima rompe el enlace tioéster en la posición sn-2, liberando un tiol libre. Este tiol libre puede entonces reaccionar con el reactivo de Ellman para producir un producto de color amarillo, que puede medirse espectrofotométricamente .

Análisis Bioquímico

Biochemical Properties

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine plays a significant role in biochemical reactions, primarily serving as a substrate for PLA2 enzymes. The hydrolysis of the thioester bond by PLA2 releases a free thiol group, which can be detected using Ellman’s reagent, producing a yellow color with an absorbance maximum at 412 nm . This property makes it a valuable tool for measuring PLA2 activity in various experimental setups. Additionally, 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine interacts with other biomolecules, including proteins and lipids, influencing membrane dynamics and signaling pathways.

Cellular Effects

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine affects various cellular processes. It influences cell signaling pathways by modulating the activity of PLA2, which in turn regulates the production of bioactive lipids such as arachidonic acid and lysophosphatidylcholine . These lipids play crucial roles in inflammation, cell proliferation, and apoptosis. The compound also impacts gene expression and cellular metabolism by altering the lipid composition of cell membranes, thereby affecting membrane fluidity and the function of membrane-bound proteins.

Molecular Mechanism

The molecular mechanism of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine involves its interaction with PLA2 enzymes. Upon binding to PLA2, the thioester bond at the sn-2 position is hydrolyzed, releasing a free thiol group and a lysophosphatidylcholine molecule . This reaction not only serves as a basis for PLA2 activity assays but also contributes to the generation of signaling molecules that regulate various cellular functions. The compound may also interact with other enzymes and proteins, modulating their activity through direct binding or by altering the lipid environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine can change over time. The compound is relatively stable when stored at -20°C, but its activity may decrease upon prolonged exposure to higher temperatures or light . In vitro studies have shown that the hydrolysis of the thioester bond by PLA2 occurs rapidly, leading to immediate changes in cellular function. Long-term effects include alterations in membrane composition and sustained changes in cell signaling pathways.

Dosage Effects in Animal Models

The effects of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine vary with different dosages in animal models. At low doses, the compound can effectively modulate PLA2 activity and influence lipid signaling pathways without causing significant toxicity . At higher doses, it may induce adverse effects such as membrane disruption and cytotoxicity. Threshold effects have been observed, where a certain concentration is required to elicit measurable biochemical and cellular responses.

Metabolic Pathways

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as PLA2, leading to the production of lysophosphatidylcholine and free fatty acids . These metabolites can further participate in various metabolic processes, including energy production and the synthesis of other bioactive lipids. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is transported and distributed through interactions with lipid transporters and binding proteins. Its localization within cellular membranes allows it to modulate membrane properties and interact with membrane-bound enzymes and receptors . The compound’s distribution can affect its bioavailability and the extent of its biochemical and cellular effects.

Subcellular Localization

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is primarily localized in cellular membranes, where it exerts its effects on membrane dynamics and enzyme activity . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. This localization is crucial for its function, as it allows the compound to interact with specific biomolecules and participate in localized signaling events.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La palmitoil tio-fosfatidilcolina se puede sintetizar mediante un proceso de síntesis quiral. Las condiciones de reacción generalmente implican el uso de solventes orgánicos como el etanol y la solución salina tamponada con fosfato a un pH de 7.2 .

Métodos de producción industrial

La producción industrial de palmitoil tio-fosfatidilcolina implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares requeridos para los ensayos bioquímicos .

Análisis De Reacciones Químicas

Tipos de reacciones

La palmitoil tio-fosfatidilcolina principalmente sufre reacciones de hidrólisis. La hidrólisis del enlace tioéster por la fosfolipasa A2 produce un tiol libre, que puede reaccionar con el reactivo de Ellman (ácido 5,5'-ditiobis-(2-nitrobenzoico)) para producir un producto amarillo brillante .

Reactivos y condiciones comunes

Reactivos: Fosfolipasa A2, reactivo de Ellman

Condiciones: Sistemas de tampones acuosos, generalmente a pH neutro

Productos principales

El producto principal formado por la hidrólisis de la palmitoil tio-fosfatidilcolina es un tiol libre, que reacciona con el reactivo de Ellman para formar un producto de color amarillo con un máximo de absorción a 412 nm .

Comparación Con Compuestos Similares

Compuestos similares

Tioéteramida-fosfatidilcolina: Otro análogo tioéster de los glicerofosfolípidos utilizado como sustrato para los ensayos de fosfolipasa.

Análogos de ditiolester de la fosfatidilcolina: Utilizados para ensayos bioquímicos similares que involucran la actividad de la fosfolipasa.

Singularidad

La palmitoil tio-fosfatidilcolina es única debido a su estructura específica, que le permite ser un sustrato cromogénico para la fosfolipasa A2. La presencia del tioéster palmitoil en la posición sn-2 lo hace muy adecuado para medir la actividad enzimática en varios ensayos bioquímicos .

Propiedades

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNCGLSWHABGOT-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921231 | |

| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113881-60-0 | |

| Record name | 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113881600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the structure of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine?

A: While the provided abstract [] does not contain specific details about the structure of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine, it highlights its role as a "highly specific chromogenic substrate of phospholipase A2." [] This suggests that the compound likely possesses structural features mimicking natural phospholipase A2 substrates, but with a modification allowing for colorimetric detection of enzymatic activity. The "thio" prefix in its name indicates a sulfur atom replacing an oxygen atom, potentially in the ester linkage at the sn-2 position of the glycerol backbone. This substitution could be responsible for the chromogenic properties of the molecule upon interaction with phospholipase A2.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)

![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)

![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)

![1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone](/img/structure/B53925.png)